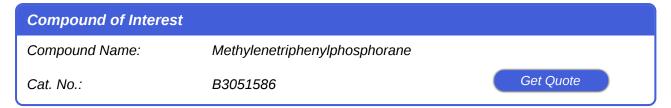


Methylenetriphenylphosphorane CAS number and properties

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An In-depth Technical Guide to Methylenetriphenylphosphorane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenetriphenylphosphorane, a cornerstone of organic synthesis, is an organophosphorus compound renowned for its role as a Wittig reagent.[1] This ylide, with the chemical formula Ph₃PCH₂, is a highly polar and basic species.[1] Its primary application lies in the Wittig reaction, a versatile method for the synthesis of alkenes from aldehydes and ketones with high regioselectivity.[2][3] This guide provides a comprehensive overview of methylenetriphenylphosphorane, including its chemical and physical properties, synthesis, and a detailed protocol for its application in the Wittig reaction.

Chemical and Physical Properties

The fundamental properties of **methylenetriphenylphosphorane** are summarized in the table below, providing a ready reference for laboratory use.



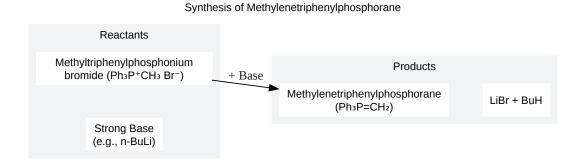
| Property | Value | Reference |
|-----------------------|------------------------|-----------|
| CAS Number | 3487-44-3 | [4][5] |
| Molecular Formula | C19H17P | [1][4][5] |
| Molecular Weight | 276.31 g/mol | [4][6] |
| Appearance | Yellow solid | [1] |
| Melting Point | 96 °C | [7] |
| Density | 1.19 g/cm ³ | [1] |
| Solubility in Water | Decomposes | [1] |
| Solubility | THF | [1] |
| pKa of conjugate acid | ~15 | [1] |
| Ionization Energy | 6.62 eV | [8] |
| LogP (Octanol/Water) | 3.412 | [8] |

Synthesis of Methylenetriphenylphosphorane

Methylenetriphenylphosphorane is typically prepared from methyltriphenylphosphonium bromide through deprotonation by a strong base.[1] The resulting phosphorane is generally not isolated and is used in situ.[1]

Reaction Scheme





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Caption: General synthesis of **methylenetriphenylphosphorane**.

Experimental Protocol: Preparation of Methylenetriphenylphosphorane

This protocol outlines the in situ generation of **methylenetriphenylphosphorane** for immediate use in a subsequent Wittig reaction.

Materials:

- Methyltriphenylphosphonium bromide
- Anhydrous tetrahydrofuran (THF)
- Strong base (e.g., n-butyllithium (n-BuLi), potassium tert-butoxide, or sodium amide)[1]
- Inert atmosphere (Nitrogen or Argon)
- Schlenk line or similar apparatus



Procedure:

- Under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.05 equivalents) in anhydrous THF in a flame-dried flask.
- Cool the suspension to 0 °C using an ice bath.
- Slowly add the strong base (1.0 equivalent) dropwise to the stirred suspension.
- Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation
 of the ylide is often indicated by a distinct color change, typically to yellow or orange.[2]

The Wittig Reaction

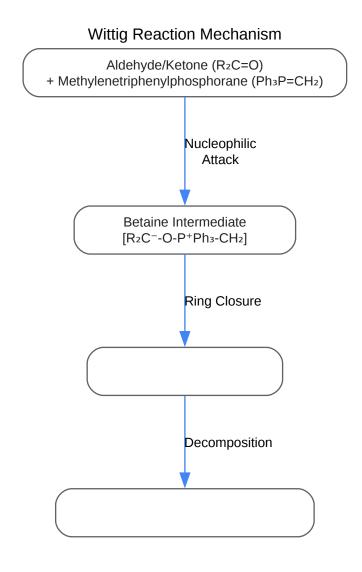
The Wittig reaction is a chemical reaction of an aldehyde or a ketone with a phosphonium ylide (Wittig reagent) to produce an alkene and triphenylphosphine oxide.[3]

Methylenetriphenylphosphorane is frequently used to introduce a methylene group.[3][9]

Reaction Mechanism

The mechanism of the Wittig reaction involves the nucleophilic addition of the ylide to the carbonyl group, forming a betaine intermediate, which then cyclizes to an oxaphosphetane. This intermediate subsequently decomposes to yield the alkene and triphenylphosphine oxide. [2][9] There is also strong evidence for a concerted [2+2] cycloaddition pathway, particularly in lithium-free conditions.[3]





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Caption: The mechanism of the Wittig reaction.

Experimental Protocol: Wittig Reaction with an Aldehyde

This protocol provides a general procedure for the reaction of an aldehyde with in situ generated **methylenetriphenylphosphorane**.

Materials:



- Aldehyde
- Prepared solution of methylenetriphenylphosphorane in THF
- Anhydrous THF
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- · Dichloromethane or diethyl ether
- Brine
- · Anhydrous magnesium sulfate or sodium sulfate
- Hexanes

Procedure:

- Dissolve the aldehyde (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flask under an inert atmosphere.
- Cool the previously prepared ylide solution to 0 °C.
- Slowly add the aldehyde solution to the ylide solution.
- Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, monitoring by thin-layer chromatography (TLC).[2]

Work-up and Purification

- Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[2]
- Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane or diethyl ether.[2]
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[2]



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- Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.[2]
- To remove the triphenylphosphine oxide byproduct, dissolve the crude residue in a minimal amount of dichloromethane and precipitate the oxide by adding a larger volume of hexanes or a mixture of diethyl ether and hexanes.[2]
- Further purification of the alkene product can be achieved by column chromatography.[2]



Experimental Workflow for Wittig Reaction Start Prepare Methylenetriphenylphosphorane in situ Add Aldehyde/Ketone Solution at 0 °C Stir at Room Temperature (Monitor by TLC) Aqueous Work-up (Quench, Extract, Dry) Purification (Precipitation of Ph₃PO, Column Chromatography) Characterization (NMR, IR, MS) End

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Caption: A typical experimental workflow for the Wittig reaction.



Conclusion

Methylenetriphenylphosphorane is an indispensable reagent in organic synthesis, offering a reliable and predictable method for the formation of carbon-carbon double bonds. A thorough understanding of its properties, preparation, and reaction mechanisms is crucial for its effective application in research and development, particularly in the synthesis of complex organic molecules and pharmaceuticals.

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